Enantiomeric Purity Requirements: L-Isomer vs. D-Isomer in Bioactive Peptide Synthesis
The L-configuration of N-Me-Orn(Boc)-OMe·HCl is essential for maintaining native-like peptide conformation and biological activity. The D-enantiomer N-Me-D-Orn(Boc)-OMe·HCl differs in IUPAC nomenclature as methyl (R)-5-((tert-butoxycarbonyl)amino)-2-(methylamino)pentanoate hydrochloride, with InChIKey CYJPBNPWHLQXKO-SBSPUUFOSA-N compared to the L-isomer's CYJPBNPWHLQXKO-FVGYRXGTSA-N . Substitution with the D-enantiomer would produce a diastereomeric peptide product with altered three-dimensional structure and potentially abrogated target binding, a critical procurement consideration for projects requiring stereochemical integrity .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | L-configuration; InChIKey: CYJPBNPWHLQXKO-FVGYRXGTSA-N |
| Comparator Or Baseline | N-Me-D-Orn(Boc)-OMe·HCl; D-configuration; InChIKey: CYJPBNPWHLQXKO-SBSPUUFOSA-N |
| Quantified Difference | Opposite stereochemistry at α-carbon (L vs. D) |
| Conditions | Structural comparison based on IUPAC nomenclature and InChIKey identifiers |
Why This Matters
For applications in bioactive peptide or peptidomimetic synthesis, stereochemical fidelity at the α-carbon is non-negotiable; procurement of the incorrect enantiomer introduces a configurational error that fundamentally alters the intended molecular recognition properties.
